N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Overview
Description
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, also known as 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane , is a chemical compound with the molecular formula C12H17BO2 . It is commonly referred to as pinacolborane and exists as a colorless oil at room temperature. This compound finds applications in pharmaceuticals and as an intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves various methods. Notably, it can be prepared through borylation at the benzylic C-H bond of alkylbenzenes using a palladium catalyst, resulting in the formation of pinacol benzyl boronate . Additionally, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can yield this compound .
Molecular Structure Analysis
The molecular structure of this compound features a phenyl ring attached to a boron atom within a dioxaborolane ring. The specific arrangement of atoms and bonds can be visualized through molecular diagrams .
Chemical Reactions Analysis
The compound exhibits reactivity at specific sites. For instance, the O (3) and O (4) atoms of this compound are potential nucleophilic attack sites .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Formamide Derivatives
Formamide derivatives are synthesized using various methods, including mild dehydrating agents like tetraethylorthosilicate for N-formamides synthesis with formic acid. This process allows the formylation of a wide range of amines, including amino acid derivatives, under environmentally benign conditions (Y. Nishikawa et al., 2017). Similarly, formyloxyacetoxyphenylmethane serves as a stable, N-formylating reagent for primary and secondary amines, enabling the synthesis of various N-formamides and N-formylpeptides under solvent-free conditions (R. Chapman et al., 2017).
Applications in Material Science
Formamide derivatives find applications in material science, such as in the synthesis of novel polymers and oligosaccharides. For instance, methyl(phenyl)formamide was used as an additive in the glycosylation of glucose building blocks for assembling well-defined oligosaccharides, demonstrating the utility of formamide derivatives in complex organic synthesis (Liming Wang et al., 2020).
Molecular Docking and Analysis
The versatility of formamide derivatives extends to pharmaceutical and biochemical applications, where molecular docking studies and Hirshfeld surface analysis are used to investigate the structural and functional properties of these compounds. For example, a formamide derivative, N-(4-Bromo-Phenyl)-Formamide, demonstrated moderate antimicrobial activity, with its structure and interactions analyzed through X-ray diffraction and docking studies (T. J. Malek et al., 2020).
Advanced Synthetic Techniques
Advanced synthetic techniques involving formamide derivatives include electrochemical methods for N-formylation of amines, showcasing the broad functional group tolerance and efficiency of these processes (Dian‐Zhao Lin et al., 2018). This highlights the innovative approaches to formamide synthesis, which could be relevant to the synthesis and application of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide.
Mechanism of Action
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide serves as an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is widely distributed within the central nervous system and regulates the activation of the 5-lipoxygenase enzyme .
Future Directions
Research on N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide continues to explore its applications in drug development, materials science, and catalysis. Further investigations may focus on optimizing synthetic routes, understanding its biological interactions, and exploring novel derivatives for specific functions .
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTTWKFHLLCWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378831 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-36-3 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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